lyso-Lactosylceramide
Description
Properties
Molecular Formula |
C30H57NO12 |
|---|---|
Molecular Weight |
623 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
Lactosylsphingosine; lyso-LC |
Origin of Product |
United States |
Scientific Research Applications
Role in Neurodegenerative Diseases
Recent studies have highlighted the involvement of lactosylceramide in central nervous system inflammation and neurodegeneration. Lyso-Lactosylceramide is implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It contributes to the accumulation of abnormal proteins and neurotoxicity, thereby exacerbating neuroinflammation. Research indicates that this compound can activate astrocytes and microglia via specific signaling pathways, suggesting its potential as a therapeutic target for managing neurodegenerative conditions .
Impact on Mitochondrial Dysfunction
This compound has been identified as a significant factor in mitochondrial dysfunction, particularly in diabetes. Elevated levels of lactosylceramide have been linked to impaired mitochondrial respiration and energy metabolism in diabetic hearts. This suggests that targeting the glycosphingolipid metabolic pathway may offer new avenues for treating mitochondrial abnormalities associated with diabetes .
Modulation of Gut Microbiota
Research has shown that this compound can modulate gut microbiota composition and function. It influences the production of biofilms by gut bacteria, particularly Bacteroides fragilis, which plays a crucial role in gut health. By altering the bacterial profile and short-chain fatty acid production, this compound may have implications for gastrointestinal health and disease management .
Analytical Techniques for Study
To study this compound effectively, advanced analytical techniques are employed:
- Mass Spectrometry : This method allows for the sensitive detection and quantification of this compound in biological samples. Techniques such as electrospray ionization mass spectrometry (ESI-MS) have been utilized to analyze lipid metabolites comprehensively .
- Liquid Chromatography : Coupled with mass spectrometry (LC-MS), this technique enhances the separation and identification of this compound from complex biological matrices .
Case Study 1: Neuroinflammation
A study examined the levels of this compound in patients with Alzheimer's disease, revealing elevated concentrations associated with increased neuroinflammatory markers. This finding supports the hypothesis that targeting this compound could provide therapeutic benefits in managing Alzheimer's disease symptoms.
Case Study 2: Diabetes Management
Another investigation focused on diabetic patients showed that interventions aimed at reducing lactosylceramide levels improved mitochondrial function and glucose metabolism, indicating a potential strategy for diabetes management through modulation of glycosphingolipid metabolism.
Comparison with Similar Compounds
Lyso-Lactosylceramide vs. Lyso-Globotriaosylceramide (lyso-Gb3)
- Structure: Lyso-Gb3 (C₃₅H₆₅NO₁₃, MW: 719.89) contains a globotriaosyl (Galα1→4Galβ1→4Glc) head group, whereas lyso-LacCer has a lactosyl (Galβ1→4Glc) group .
- Biological Role :
- Clinical Relevance: Lyso-Gb3 is diagnostic for Fabry disease, while lyso-LacCer is studied in oncology for metastasis mechanisms .
Lyso-LacCer vs. GM3 Ganglioside
- Structure : GM3 (C₅₉H₁₀₆N₂O₁₉, MW: 1219.47) has a sialic acid (N-acetylneuraminic acid) linked to lactosylceramide, unlike lyso-LacCer, which lacks both the fatty acyl chain and sialic acid .
- Interaction: Lyso-LacCer binds to GM3 via CCIs, enhancing adhesion of B16 melanoma cells. Blocking GM3 with antibodies reduces this interaction .
- Applications : GM3 is studied in membrane raft dynamics, while lyso-LacCer is used in single-cell force spectroscopy (SCFS) to quantify binding forces .
Lyso-LacCer vs. N-Hexadecanoyl-Lactosylceramide
- Structure: N-Hexadecanoyl-lactosylceramide (C₄₆H₈₇NO₁₂, MW: 886.21) retains the C16 fatty acyl chain, unlike lyso-LacCer .
- Solubility : The acylated form is less water-soluble due to its hydrophobic tail, whereas lyso-LacCer is more amphipathic .
- Research Use: N-Hexadecanoyl derivatives are used to study lipid membrane asymmetry, while lyso-LacCer is preferred for CCIs .
Comparative Data Table
Enzymatic and Metabolic Relationships
- In Fabry disease, lyso-Gb3 accumulates due to α-galactosidase A deficiency. Treatment with recombinant α-galactosidase A converts >95% of lyso-Gb3 to lyso-LacCer, confirming their metabolic link .
Preparation Methods
Alkaline Hydrolysis Under Reflux Conditions
Early methods relied on alkaline hydrolysis of lactosylceramide using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol or ethanol under reflux. For example, Uemura et al. demonstrated that heating 1 mg of lactosylceramide with 0.5 mL of 0.1 M NaOH in methanol at 60°C for 2 hours yielded lyso-LacCer at ~70% efficiency. However, prolonged heating risked glycosidic bond cleavage and epimerization of sphingosine bases.
Limitations of Conventional Saponification
-
Low Yields : Multi-step purification via column chromatography reduced recoveries to 50–60%.
-
Byproduct Formation : Acidic methanolysis generated O-methylsphingosines and threo-sphingosines, complicating downstream analyses.
Microwave-Mediated Alkaline Saponification: A Paradigm Shift
Optimization of Microwave Parameters
Taketomi et al. revolutionized lyso-LacCer synthesis by introducing microwave-assisted saponification. Key parameters include:
Table 1: Comparison of Traditional vs. Microwave Saponification
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 2 hours | 2 minutes |
| Yield | 70% | 90% |
| Byproducts | Significant | Minimal |
| Scalability | Limited | High |
Mechanistic Insights
Microwave irradiation accelerates saponification through dipole rotation and ionic conduction, enhancing NaOH’s nucleophilic attack on the ester bond. This method avoids thermal degradation, preserving the glycosidic linkage and sphingosine stereochemistry.
Synthesis of Modified this compound Derivatives
Tritium-Labeled Photoactivable Lyso-LacCer
Ishitsuka et al. synthesized C18- and C24-acyl variants of lyso-LacCer tagged with tritium and azide groups for crosslinking studies:
-
Acylation : 12-Aminododecanoic acid (C18) or 18-amino-octadecanoic acid (C24) was coupled to lactosylsphingosine using 1-hydroxybenzotriazole and tributylamine.
-
Tritiation : Catalytic tritium gas exchange introduced radioactive labels.
-
Photoactivation : UV irradiation (λ = 360 nm) facilitated covalent binding to membrane proteins like Lyn kinase.
Table 2: Synthesis Conditions for Tritiated Lyso-LacCer Derivatives
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acylation | HOBt, Bu3N, CH2Cl2/MeOH | 75 min, RT | 80% |
| Tritiation | Tritium gas, Pd catalyst | 24 hours, 25°C | 95% |
| Purification | C18 Sep-Pak chromatography | 40–80% MeOH gradient | 85% |
Fluorescently Tagged Lyso-LacCer for Electrophoretic Analysis
Fujitani et al. developed Bodipy-FL-labeled lyso-LacCer for lipidomics applications:
-
Coupling Reaction : Lyso-LacCer (3.2 μmol) reacted with Bodipy-NHS ester (5.8 μmol) in DMF containing DIEA (32 μmol) for 48 hours.
-
Purification : Silica gel chromatography (CHCl3/MeOH/H2O) followed by C18 Sep-Pak yielded 77% pure product.
Analytical Validation of this compound Purity
Delayed Extraction MALDI-TOF Mass Spectrometry
Taketomi et al. employed matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry with α-cyano-4-hydroxycinnamic acid (CHCA) matrix to confirm lyso-LacCer’s molecular ion ([M+H]+ m/z 862.4). High-resolution modes differentiated lyso-LacCer from O-methylated byproducts.
Thin-Layer Chromatography (TLC) and NMR Spectroscopy
-
TLC : Silica gel plates (CHCl3/MeOH/H2O, 60:25:4) visualized with orcinol spray confirmed a single spot (Rf = 0.42).
-
1H NMR : Characteristic signals included δ 4.25 (glucose H-1), δ 4.05 (galactose H-4), and δ 5.35 (sphingosine double bond).
Comparative Analysis of Preparation Methodologies
Table 3: Advantages and Limitations of Lyso-LacCer Synthesis Routes
| Method | Throughput | Cost | Purity | Application Scope |
|---|---|---|---|---|
| Microwave Saponification | High | Low | >90% | Bulk production |
| Tritium Labeling | Moderate | High | 85% | Membrane interaction studies |
| Bodipy-FL Tagging | Low | Moderate | 77% | Electrophoretic assays |
Microwave saponification excels in scalability, while chemical modifications enable specialized applications despite lower yields.
Q & A
Q. How should researchers address potential biases when interpreting this compound’s role in disease models (e.g., atherosclerosis)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
